1,1,4-Trimethylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

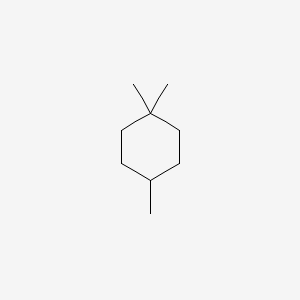

Structure

3D Structure

Properties

IUPAC Name |

1,1,4-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWORXHEVNIOJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221167 | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7094-27-1 | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7094-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007094271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,4-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,4-Trimethylcyclohexane

Introduction: 1,1,4-Trimethylcyclohexane is a saturated alicyclic hydrocarbon notable for its specific isomeric structure. As a substituted cyclohexane (B81311), its conformational analysis and physicochemical properties are of interest in various fields of chemical research, including stereochemistry, fuel science, and as a non-polar solvent or intermediate in organic synthesis. This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for a plausible synthetic route.

Chemical Structure and Identifiers

The IUPAC name for this compound is this compound.[1][2] It consists of a cyclohexane ring substituted with two methyl groups at position 1 and one methyl group at position 4.

-

IUPAC Standard InChI: InChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3[1][3][4]

-

IUPAC Standard InChIKey: UIWORXHEVNIOJG-UHFFFAOYSA-N[1][3][4]

-

Canonical SMILES: CC1CCC(CC1)(C)C[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its application in experimental and industrial settings.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 126.2392 | g/mol | [3][4] |

| Appearance | Colorless to almost colorless clear liquid | - | [5][7] |

| Boiling Point | 135 | °C | [7][8] |

| Density | 0.78 | g/cm³ | [7][8] |

| Refractive Index | 1.4240 to 1.4280 | - | [7] |

| Enthalpy of Vaporization | 34.60 | kJ/mol | [6] |

| Enthalpy of Formation (gas) | -179.87 | kJ/mol | [6] |

| Octanol/Water Partition Coeff. (logP) | 3.223 | - | [6] |

Synthetic Pathway and Experimental Protocols

A plausible and effective method for the synthesis of this compound involves a two-step process starting from 4,4-dimethylcyclohexanone (B1295358). The process includes a Grignard reaction to form the tertiary alcohol, 1,4,4-trimethylcyclohexan-1-ol (B1373958), followed by dehydration to an alkene and subsequent catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations.

Step 1: Synthesis of 1,4,4-Trimethylcyclohexan-1-ol via Grignard Reaction

-

Materials:

-

4,4-dimethylcyclohexanone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Diethyl ether

-

-

Apparatus:

-

Three-necked round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube (CaCl₂)

-

Pressure-equalizing dropping funnel

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

-

Procedure:

-

Assemble the flame-dried apparatus under an inert atmosphere (N₂ or Ar).

-

In the round-bottom flask, dissolve 4,4-dimethylcyclohexanone in anhydrous THF.

-

Cool the flask to 0 °C using an ice bath.

-

Add methylmagnesium bromide solution dropwise from the addition funnel to the stirred ketone solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4,4-trimethylcyclohexan-1-ol.

-

Step 2: Dehydration and Hydrogenation to form this compound

-

Materials:

-

Crude 1,4,4-trimethylcyclohexan-1-ol (from Step 1)

-

Concentrated sulfuric acid (H₂SO₄)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent for hydrogenation)

-

Hydrogen gas (H₂)

-

-

Apparatus:

-

Distillation apparatus

-

Parr hydrogenator or a flask equipped with a hydrogen balloon

-

Filtration setup (e.g., Büchner funnel or Celite pad)

-

-

Procedure:

-

Dehydration: Place the crude alcohol in a round-bottom flask suitable for distillation. Add a few drops of concentrated H₂SO₄. Heat the mixture gently to distill the resulting alkene (1,4,4-trimethylcyclohexene). Collect the distillate, which will co-distill with water.

-

Wash the distillate with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous MgSO₄.

-

Hydrogenation: Dissolve the dried alkene in ethanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add a catalytic amount of PtO₂.

-

Seal the vessel, evacuate the air, and introduce hydrogen gas (typically to a pressure of 3-4 atm or by using a balloon).

-

Stir the mixture vigorously until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate by rotary evaporation. The remaining liquid is crude this compound.

-

Purification: Purify the product by fractional distillation to obtain high-purity this compound.

-

Safety and Handling

This compound is classified as a flammable liquid and vapor.[2][8] Handling should be performed in a well-ventilated area, away from ignition sources.[8] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required. It is designated with the GHS hazard statement H226 (Flammable liquid and vapour).[8]

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H18 | CID 35365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,4-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4-Trimethylcyclohexane is a saturated alicyclic hydrocarbon with the chemical formula C9H18. As a substituted cyclohexane, its conformational isomers and physical properties are of significant interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, supported by experimental data and methodologies.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below, providing a consolidated view of its fundamental characteristics.[1][2][3]

General Properties

| Property | Value | Source |

| Molecular Formula | C9H18 | [3][4][5] |

| Molecular Weight | 126.24 g/mol | [1][3] |

| CAS Number | 7094-27-1 | [1][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Cyclohexane, 1,1,4-trimethyl- | [1][3] |

| Appearance | Clear liquid | [2] |

Physical Properties

| Property | Value | Unit | Source |

| Boiling Point | 135 | °C | [2] |

| 407.7 - 408.2 | K | [6] | |

| Melting Point | -77.27 (estimate) | °C | [2] |

| Density | 0.78 | g/cm³ | [2] |

| Refractive Index | 1.4240 to 1.4280 | [2] | |

| Vapor Pressure | kPa | [1] | |

| Water Solubility (log10WS) | -3.00 (Crippen Calculated) | mol/l | [1] |

| Octanol/Water Partition Coefficient (logPoct/wat) | 3.223 (Crippen Calculated) | [1] |

Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -179.87 (Joback Calculated) | kJ/mol | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 36.15 (Joback Calculated) | kJ/mol | [1] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 34.60 (Joback Calculated) | kJ/mol | [1] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 5.67 (Joback Calculated) | kJ/mol | [1] |

| Enthalpy of Reaction (ΔrH°) | -321 | kJ/mol | [7] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of liquid hydrocarbons like this compound are outlined below. These are generalized procedures and may require optimization based on the specific equipment and purity of the sample.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus or a micro-boiling point apparatus.

Methodology:

-

A small sample of this compound is placed in a distillation flask or a capillary tube.

-

The sample is heated gradually.

-

The temperature at which the liquid and vapor phases are in equilibrium at a given external pressure is recorded as the boiling point. For high-purity substances, this is the temperature at which the substance actively boils.

-

Correction for atmospheric pressure should be applied if it deviates significantly from standard pressure (1 atm or 101.3 kPa).

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

The mass of a clean, dry pycnometer is accurately determined.

-

The pycnometer is filled with distilled water of a known temperature, and its mass is measured to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The mass of the pycnometer filled with the sample is determined.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[3][8]

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and fragmentation pattern.[3][5][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H and C-C bonds within the molecule.[5][10]

General Experimental Workflow for Spectroscopic Analysis:

References

- 1. This compound (CAS 7094-27-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound CAS#: 7094-27-1 [m.chemicalbook.com]

- 3. This compound | C9H18 | CID 35365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound(7094-27-1) 1H NMR spectrum [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

Synthesis of 1,1,4-Trimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,1,4-Trimethylcyclohexane is a cycloalkane whose structural motif is incorporated into various molecules of academic and industrial interest. Its gem-dimethyl and isolated methyl substituents provide a unique lipophilic and conformationally defined scaffold. The efficient and scalable synthesis of this compound is therefore of significant interest to chemists in diverse fields. This guide details the most plausible synthetic routes to this compound, with a focus on providing actionable experimental protocols and relevant quantitative data.

Primary Synthesis Route: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol (B1373958) and Subsequent Hydrogenation

The most direct and conceptually straightforward synthesis of this compound involves a two-step process starting from the tertiary alcohol, 1,4,4-trimethylcyclohexan-1-ol.

Step 1: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol

The acid-catalyzed dehydration of 1,4,4-trimethylcyclohexan-1-ol is expected to yield a mixture of isomeric trimethylcyclohexenes, with 1,4,4-trimethylcyclohexene being a major product.

Experimental Protocol (Reconstructed)

-

Apparatus: A round-bottom flask equipped with a distillation head, condenser, and receiving flask.

-

Reagents:

-

1,4,4-trimethylcyclohexan-1-ol

-

Anhydrous oxalic acid (or an alternative acid catalyst such as phosphoric acid)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To the round-bottom flask, add 1,4,4-trimethylcyclohexan-1-ol and a catalytic amount of anhydrous oxalic acid (e.g., 0.1 equivalents).

-

Heat the mixture to approximately 160°C. The alkene products will distill as they are formed.

-

Collect the distillate in the receiving flask, which may be cooled in an ice bath.

-

Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acidic residue, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent. The resulting liquid is a mixture of trimethylcyclohexene isomers.

-

Step 2: Catalytic Hydrogenation of Trimethylcyclohexene Isomers

The mixture of trimethylcyclohexene isomers obtained from the dehydration step is then subjected to catalytic hydrogenation to yield the saturated this compound.

Experimental Protocol (Reconstructed)

-

Apparatus: A high-pressure hydrogenation vessel (e.g., a Parr shaker) or a flask equipped for balloon hydrogenation.

-

Reagents:

-

Trimethylcyclohexene mixture (from Step 1)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid (as solvent)

-

Hydrogen gas

-

Sodium bicarbonate solution

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In the hydrogenation vessel, dissolve the trimethylcyclohexene mixture in glacial acetic acid.

-

Add a catalytic amount of PtO₂.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and agitate the mixture at room temperature until hydrogen uptake ceases.

-

Release the pressure and filter the reaction mixture to remove the catalyst.

-

Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude this compound.

-

Purify the product by distillation.

-

Alternative Synthetic Routes

Synthesis from Isophorone (B1672270)

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is an inexpensive and readily available starting material. A potential, though more complex, route to this compound could involve the following transformations:

-

Hydrogenation of Isophorone: Catalytic hydrogenation of isophorone can yield 3,3,5-trimethylcyclohexanone.

-

Wolff-Kishner Reduction: The resulting ketone can be deoxygenated to the corresponding alkane, 1,1,3-trimethylcyclohexane, using a Wolff-Kishner reduction.

-

Rearrangement: A subsequent skeletal rearrangement would be required to convert the 1,1,3-isomer to the desired this compound. This step would likely require specific catalytic conditions and is not a trivial transformation.

Hydrogenation of Trimethylbenzenes

The catalytic hydrogenation of trimethylbenzene isomers (e.g., 1,2,4-trimethylbenzene (B165218) or pseudocumene) is a known method for producing trimethylcyclohexanes. However, achieving the specific 1,1,4-isomer selectively is challenging due to the formation of multiple stereoisomers and potential rearrangements under harsh hydrogenation conditions. This route is generally less preferred for the specific synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Pressure (atm) | Expected Product(s) | Expected Yield |

| Dehydration | 1,4,4-Trimethylcyclohexan-1-ol | Oxalic acid | ~160 | Atmospheric | 1,4,4-Trimethylcyclohexene & isomers | Moderate to High |

| Hydrogenation | Trimethylcyclohexene mixture | PtO₂, H₂ | Room Temp. | 1-3 | This compound | High |

Visualization of Synthetic Pathways

Caption: Synthetic pathways to this compound.

Conclusion

Conformational Landscape of 1,1,4-Trimethylcyclohexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the conformational analysis of 1,1,4-trimethylcyclohexane, a substituted cyclohexane (B81311) derivative. Understanding the spatial arrangement of atoms and the energetic preferences of different conformations is paramount in fields such as medicinal chemistry and materials science, as molecular shape profoundly influences physical properties and biological activity. This document outlines the principles governing the conformational equilibrium of this compound, supported by quantitative data, experimental methodologies, and visual representations of the underlying chemical logic.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane and its derivatives are not planar molecules; they predominantly adopt a puckered "chair" conformation, which minimizes both angle strain and torsional strain.[1] In a chair conformation, the substituent groups can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). The interconversion between two chair conformations, known as a ring flip, is a rapid process at room temperature. However, for substituted cyclohexanes, the two chair conformers are often not energetically equivalent. The relative stability of these conformers is primarily dictated by steric interactions, particularly the unfavorable 1,3-diaxial interactions.[2][3]

Conformational Equilibrium of this compound

This compound can exist in two distinct chair conformations that are in equilibrium. The key to understanding its conformational preference lies in the analysis of the steric strain in each conformer.

Conformer A has the C4-methyl group in an axial position and one of the C1-methyl groups also in an axial position. The other C1-methyl group is in an equatorial position.

Conformer B is the result of a ring flip, which places the C4-methyl group in an equatorial position and one of the C1-methyl groups in an equatorial position, while the other C1-methyl group becomes axial.

The energetic difference between these two conformers is determined by the magnitude of the steric strain, which is dominated by 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the other two axial atoms (usually hydrogens) on the same side of the cyclohexane ring.

The following diagram illustrates the conformational equilibrium between the two chair forms of this compound.

Quantitative Analysis of Steric Strain

The primary contributor to steric strain in substituted cyclohexanes is the 1,3-diaxial interaction. The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[4][5] For a methyl group, the A-value is approximately 1.74 kcal/mol.[4] This value corresponds to two 1,3-diaxial interactions between the methyl group and the axial hydrogens, making each CH₃-H interaction about 0.87 kcal/mol.

We can estimate the relative energies of the two conformers of this compound by summing the steric interactions:

-

Conformer A:

-

One axial methyl group at C4, which has two 1,3-diaxial interactions with axial hydrogens (2 x 0.87 kcal/mol).

-

One axial methyl group at C1, which has one 1,3-diaxial interaction with an axial hydrogen and one 1,3-diaxial interaction with the other axial methyl group at C1. Assuming a CH₃-CH₃ 1,3-diaxial interaction is significantly more destabilizing, a value of approximately 3.7 kcal/mol has been suggested for this interaction.

-

-

Conformer B:

-

One axial methyl group at C1, which has two 1,3-diaxial interactions with axial hydrogens (2 x 0.87 kcal/mol).

-

The C4-methyl group is equatorial, thus avoiding significant 1,3-diaxial interactions.

-

Based on this analysis, Conformer A is significantly less stable due to the severe 1,3-diaxial interaction between the two methyl groups at the C1 position. Therefore, the equilibrium will strongly favor Conformer B , where the C4-methyl group is in the more spacious equatorial position.

The following table summarizes the estimated steric strain for each conformer.

| Conformer | Axial Substituents | 1,3-Diaxial Interactions | Estimated Steric Strain (kcal/mol) | Relative Stability |

| A | C1-CH₃, C4-CH₃ | 2 x (CH₃-H), 1 x (CH₃-CH₃) | (2 x 0.87) + 3.7 = 5.44 | Less Stable |

| B | C1-CH₃ | 2 x (CH₃-H) | 2 x 0.87 = 1.74 | More Stable |

The calculated free energy difference (ΔG°) between the two conformers is approximately 3.7 kcal/mol (5.44 - 1.74 kcal/mol), strongly favoring Conformer B.

Experimental Determination of Conformational Equilibrium

The relative populations of conformational isomers can be experimentally determined using various techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.

Low-Temperature NMR Spectroscopy

At room temperature, the ring flip of this compound is rapid on the NMR timescale, resulting in a time-averaged spectrum where the signals for the axial and equatorial protons and carbons are averaged. By lowering the temperature, the rate of interconversion can be slowed down to a point where the individual signals for each conformer can be resolved. This is often referred to as "freezing out" the conformations.

Experimental Protocol: Low-Temperature ¹H or ¹³C NMR

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).

-

Instrumentation: A high-field NMR spectrometer equipped with a variable-temperature probe is required.

-

Data Acquisition:

-

An initial spectrum is acquired at room temperature to observe the time-averaged signals.

-

The temperature of the probe is gradually lowered in increments (e.g., 10 K).

-

Spectra are recorded at each temperature, monitoring for changes in peak shape, specifically broadening and eventual splitting of the signals.

-

The coalescence temperature (the temperature at which two separate signals merge into a single broad peak) can be used to determine the energy barrier for the ring flip.

-

At a sufficiently low temperature (e.g., below -80 °C), the signals for the two distinct chair conformers will be sharp and well-resolved.

-

-

Data Analysis:

-

The relative populations of the two conformers (A and B) can be determined by integrating the corresponding well-resolved peaks in the low-temperature spectrum.

-

The equilibrium constant (Keq) is calculated as the ratio of the concentrations of the two conformers: Keq = [Conformer B] / [Conformer A].

-

The Gibbs free energy difference (ΔG°) between the conformers can then be calculated using the following equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[5]

-

The following diagram illustrates the workflow for determining conformational equilibrium using low-temperature NMR.

Computational Chemistry Approaches

In addition to experimental methods, computational chemistry provides a powerful tool for investigating the conformational landscape of molecules. Quantum mechanical calculations can be used to determine the geometries, energies, and other properties of the different conformers of this compound.

Computational Protocol: Density Functional Theory (DFT) Calculations

-

Structure Building: The 3D structures of both chair conformers of this compound are built using a molecular modeling software.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Energy Calculations: The electronic energies of the optimized structures are calculated at a higher level of theory or with a larger basis set for greater accuracy.

-

Data Analysis: The relative Gibbs free energies (ΔG°) of the two conformers are calculated by combining the electronic energies with the thermal corrections. This allows for a direct comparison of their relative stabilities and the prediction of the equilibrium population.

The following table presents a hypothetical summary of results from a DFT calculation.

| Parameter | Conformer A | Conformer B |

| Relative Electronic Energy (kcal/mol) | 3.8 | 0.0 |

| Relative Gibbs Free Energy (ΔG°) (kcal/mol) | 3.7 | 0.0 |

| Calculated Equilibrium Population (%) | ~1 | ~99 |

Conclusion

The conformational analysis of this compound is governed by the principles of steric hindrance, primarily in the form of 1,3-diaxial interactions. The chair conformation in which the C4-methyl group occupies an equatorial position is significantly more stable than the conformer where it is in an axial position. This preference is driven by the avoidance of a highly unfavorable 1,3-diaxial interaction between the geminal methyl groups at the C1 position. Both experimental techniques, such as low-temperature NMR spectroscopy, and computational methods can be employed to quantify the energetic difference between the conformers and determine their equilibrium distribution. This detailed understanding of the conformational landscape is essential for predicting the chemical behavior and biological interactions of this and related molecules.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Axial/Equatorial Exchange in Cyclohexanes [sites.science.oregonstate.edu]

- 3. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Analysis of 1,1,4-Trimethylcyclohexane: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,1,4-trimethylcyclohexane, a saturated monocyclic hydrocarbon. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different magnetic environments of the nuclei.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and methylene (B1212753) protons in the cyclohexane (B81311) ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | s | 6H | C1-CH₃ (axial & equatorial) |

| ~0.88 | d | 3H | C4-CH₃ |

| ~1.10 - 1.45 | m | 9H | Cyclohexane ring protons |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~23.0 | CH₃ | C4-CH₃ |

| ~28.0 | CH₃ | C1-CH₃ (gem-dimethyl) |

| ~30.5 | C | C1 |

| ~31.0 | CH | C4 |

| ~35.0 | CH₂ | C3, C5 |

| ~40.0 | CH₂ | C2, C6 |

Note: These are approximate chemical shift values.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of this compound is dominated by C-H stretching and bending vibrations.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2850-2960 | Strong | C-H Stretch | Aliphatic C-H |

| 1445-1470 | Medium | C-H Bend | CH₂ Scissoring |

| 1365-1385 | Medium | C-H Bend | CH₃ Bending (gem-dimethyl and C4-methyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[4] The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Proposed Fragment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | High | [M-CH₃]⁺ |

| 83 | Moderate | [M-C₃H₇]⁺ |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.[5] The concentration is typically 5-25 mg/0.6 mL of solvent.[5] ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[6] For ¹H NMR, the spectral width is set from approximately -1 to 10 ppm. For ¹³C NMR, the spectral width is typically 0 to 220 ppm.[7] Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[8][9] Alternatively, a liquid cell can be used.[8] The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[10] A background spectrum of the clean salt plates is taken prior to the sample measurement to subtract any atmospheric and instrumental interferences.[10]

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and passed through a capillary column. The separated this compound then enters the mass spectrometer. Electron Ionization (EI) is a common method where the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11][12] The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.[11]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound(7094-27-1) 13C NMR spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. ursinus.edu [ursinus.edu]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

The Natural Occurrence of 1,1,4-Trimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,4-Trimethylcyclohexane is a saturated monocyclic hydrocarbon that has been identified in both the plant kingdom and geological sources. This technical guide provides a comprehensive overview of its natural occurrence, detailing its presence in essential oils and petroleum. It includes detailed experimental protocols for the isolation and identification of this compound and explores potential biosynthetic and geochemical formation pathways. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₉H₁₈) is a cycloalkane with a distinct substitution pattern that has drawn interest due to its presence as a volatile organic compound in plants and as a biomarker in petroleum geochemistry. Its irregular structure, deviating from the common head-to-tail linkage of isoprene (B109036) units in many terpenes, suggests unique formation pathways. This guide delves into the known natural sources of this compound, provides detailed methodologies for its analysis, and proposes logical pathways for its biosynthesis in plants and its formation in geological settings.

Natural Occurrence

The presence of this compound has been confirmed in two primary natural matrices: the essential oils of certain plants and in crude oil.

Occurrence in the Plant Kingdom

This compound has been identified as a volatile constituent in the essential oil of Achillea gypsicola, a plant belonging to the Asteraceae family. While the specific quantitative amount can vary based on factors such as geography, climate, and harvesting time, its presence is a notable feature of this plant's chemical profile.

Occurrence in Petroleum

As a C₉ cycloalkane, this compound is a component of crude oil and has been identified in various petroleum deposits, including those from Oklahoma and the Caucasus region[1]. These compounds, often referred to as naphthenes in the context of petroleum geochemistry, can serve as molecular markers to provide insights into the origin, thermal maturity, and depositional environment of the source rock.

Quantitative Data

The concentration of this compound varies significantly depending on the source. The following table summarizes the available quantitative data.

| Source Matrix | Sample Description | Concentration of this compound | Reference |

| Crude Oil | Maltene component of Ondo State bitumen exudate | 1.80% (relative peak area) | [2] |

| Petroleum | Oklahoma petroleum fraction | Approximately 0.1% of the original petroleum (for 1,2,4-trimethylcyclohexane, a related isomer) | [1] |

Experimental Protocols

The identification and quantification of this compound from natural sources predominantly rely on chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS).

Isolation of Essential Oils from Plant Material

A common method for isolating volatile compounds from plant material, such as Achillea gypsicola, is hydrodistillation.

Protocol: Hydrodistillation of Achillea Species

-

Sample Preparation: Air-dry the aerial parts (flowers, leaves, and stems) of the plant material at room temperature.

-

Hydrodistillation: Subject a known quantity (e.g., 100 g) of the dried plant material to hydrodistillation for 3 hours using a Clevenger-type apparatus.

-

Extraction: The collected essential oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Storage: Store the essential oil at 4°C in a sealed vial until analysis.

Fractionation of Crude Oil

To analyze the cycloalkane fraction of crude oil, a preliminary separation is required to remove other hydrocarbon classes.

Protocol: SARA (Saturates, Aromatics, Resins, Asphaltenes) Fractionation

-

Deasphalting: A known amount of crude oil is dissolved in a non-polar solvent like n-hexane to precipitate the asphaltenes. The mixture is filtered to separate the soluble maltenes.

-

Column Chromatography: The maltene fraction is then subjected to column chromatography using an activated silica (B1680970) gel or alumina (B75360) stationary phase.

-

Elution: Sequential elution with solvents of increasing polarity is performed.

-

Saturated hydrocarbons (including cycloalkanes) are eluted with a non-polar solvent such as n-hexane.

-

Aromatic hydrocarbons are subsequently eluted with a solvent of higher polarity, like a mixture of hexane (B92381) and dichloromethane (B109758).

-

Resins are eluted with a more polar solvent mixture, such as dichloromethane and methanol.

-

-

Concentration: The saturate fraction is collected and concentrated under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following provides a typical GC-MS protocol for the analysis of this compound in essential oil or a saturated hydrocarbon fraction from petroleum.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with 5975 MS).

-

Capillary column: A non-polar column such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC Conditions (Example for Essential Oil Analysis):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL of a diluted sample (e.g., 1% in hexane).

-

Split Ratio: 100:1.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 3 minutes.

-

Ramp: Increase at a rate of 15°C/min to 250°C.

-

Hold: Maintain 250°C for 3 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 30-350.

-

Solvent Delay: 3 minutes.

Compound Identification:

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with that of a pure standard and/or with reference spectra from a mass spectral library (e.g., NIST, Wiley).

Proposed Biosynthetic and Geochemical Pathways

The formation of the irregular this compound structure is not explained by the typical head-to-tail condensation of isoprene units. The following sections propose plausible formation pathways.

Proposed Biosynthetic Pathway in Plants

The presence of this compound in Achillea species, which are known to produce irregular monoterpenes like artemisia ketone, suggests a biosynthetic route originating from a non-head-to-tail coupling of isoprene precursors.

A plausible pathway involves the enzymatic cyclization of an irregular monoterpene precursor, such as a derivative of artemisia ketone or a related compound. This would likely be initiated by a terpene synthase capable of catalyzing an unusual cyclization and rearrangement cascade.

Proposed Geochemical Formation Pathway in Petroleum

In the geological context, this compound is likely formed through the diagenesis and catagenesis of larger biological precursor molecules over millions of years. A probable source is the degradation of carotenoids, which are abundant pigments in photosynthetic organisms.

The C₄₀ carotenoid backbone contains multiple methyl-substituted cyclohexyl or cyclohexenyl end groups. Through thermal and/or microbial degradation, the long isoprenoid chain can be cleaved, and the cyclic end groups can be altered through reduction and isomerization to form various smaller cycloalkanes, including trimethylcyclohexanes.

Conclusion

This compound is a naturally occurring cycloalkane found in both biological and geological sources. Its presence in the essential oil of Achillea gypsicola points to a unique biosynthetic pathway involving irregular monoterpene precursors. In petroleum, it serves as a geochemical marker, likely originating from the degradation of larger biomolecules such as carotenoids. The experimental protocols detailed in this guide provide a framework for the reliable isolation and identification of this compound, enabling further research into its natural distribution, formation, and potential applications. The proposed pathways offer a logical basis for future studies aimed at elucidating the precise enzymatic and geochemical mechanisms responsible for the formation of this intriguing molecule.

References

Thermodynamic Properties of 1,1,4-Trimethylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,4-trimethylcyclohexane. The information is compiled from critically evaluated data sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and includes a visualization of the experimental workflow.

Core Thermodynamic Properties

This compound (CAS No: 7094-27-1, Molecular Formula: C₉H₁₈) is a cycloalkane with a molecular weight of 126.24 g/mol .[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: Enthalpy and Entropy Data for this compound

| Property | Value | Units | Source |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -236.4 ± 1.6 | kJ/mol | NIST WebBook |

| Standard Enthalpy of Vaporization | 40.5 | kJ/mol | Cheméo |

| Standard Enthalpy of Fusion | 9.5 | kJ/mol | Cheméo |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | 35.8 | kJ/mol | Cheméo |

Table 2: Heat Capacity and Phase Transition Properties

| Property | Value | Units | Source |

| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 188.3 | J/mol·K | Cheméo |

| Boiling Point (at 1 atm) | 135.05 | °C | NIST WebBook[2] |

| Boiling Point (at 1 atm) | 408.2 | K | NIST WebBook[2] |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and analytical techniques. The following sections detail the general experimental protocols for measuring key thermodynamic parameters of organic compounds like this compound.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured experimentally using a bomb calorimeter.

Experimental Setup: A bomb calorimeter is a constant-volume calorimeter. The main components are a high-pressure stainless steel vessel (the "bomb"), a water bath, a stirrer, a thermometer with high resolution, and an ignition system.

Procedure:

-

A precisely weighed sample of this compound (typically in a pellet form) is placed in a sample holder within the bomb.

-

A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.

-

The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.

-

The bomb is then submerged in a known mass of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded after it has reached thermal equilibrium.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then starts to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

The heat released by the combustion of this compound is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

-

The enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is determined using Hess's Law.

Determination of Heat Capacity

The heat capacity of a substance can be measured using various calorimetric techniques, with adiabatic calorimetry and differential scanning calorimetry (DSC) being common methods.

Adiabatic Calorimetry:

-

A known mass of liquid this compound is placed in a sample container within the calorimeter.

-

The sample is heated by a precisely measured amount of electrical energy.

-

The temperature increase of the sample is carefully measured.

-

The heat capacity is calculated from the electrical energy supplied and the corresponding temperature rise, after accounting for the heat capacity of the sample container. The "adiabatic" nature of the experiment minimizes heat loss to the surroundings.

Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample of this compound is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated at a constant rate in the DSC instrument.

-

The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined directly by calorimetry or indirectly from vapor pressure measurements.

Calorimetric Method (using DSC):

-

A small amount of this compound is hermetically sealed in a sample pan with a pinhole in the lid.

-

The sample is heated in the DSC at a constant rate.

-

As the sample vaporizes, the instrument measures the endothermic heat flow required for the phase change.

-

The enthalpy of vaporization is determined by integrating the area of the vaporization peak in the DSC thermogram.

Vapor Pressure Method (Clausius-Clapeyron Equation):

-

The vapor pressure of this compound is measured at various temperatures using either a static or dynamic method.

-

Static Method: The sample is placed in a thermostated, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

-

Dynamic Method: The liquid is boiled at a controlled pressure, and the corresponding temperature is measured.

-

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

-

The enthalpy of vaporization (ΔHvap) can then be calculated from the slope of the line.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the key thermodynamic properties of a liquid organic compound like this compound.

Caption: Workflow for determining thermodynamic properties.

References

An In-depth Technical Guide to 1,1,4-Trimethylcyclohexane

CAS Number: 7094-27-1

This technical guide provides a comprehensive overview of 1,1,4-trimethylcyclohexane, catering to researchers, scientists, and professionals in drug development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a focus on structured data presentation and experimental methodologies.

Physicochemical Properties

This compound is a saturated alicyclic hydrocarbon. Its physical and chemical characteristics are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.[1][2][3][4][5][6][7]

| Property | Value | Unit |

| CAS Number | 7094-27-1 | |

| Molecular Formula | C₉H₁₈ | |

| Molecular Weight | 126.24 | g/mol |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | ~135 | °C |

| Melting Point | -77.27 (estimate) | °C |

| Density | 0.78 | g/cm³ |

| Refractive Index | 1.4240 to 1.4280 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule.[8]

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For this compound, the expected signals would correspond to the quaternary carbon, the methine carbon, the methylene (B1212753) carbons, and the methyl carbons.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations typical of saturated hydrocarbons. The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.[1][2][9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound will produce a molecular ion peak and a series of fragment ions. The fragmentation pattern is characteristic of cyclic alkanes and can be used for structural elucidation.[10][11][12][13][14] The molecular ion peak would be observed at an m/z of 126. Common fragmentation patterns for cyclic alkanes involve the loss of alkyl groups and ring cleavage.

Gas Chromatography (GC)

The retention of this compound in gas chromatography is characterized by its Kovats retention index. On a standard non-polar column, the Kovats retention index is approximately 840-850.[2][7][15]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common synthetic route involves the catalytic hydrogenation of the corresponding trimethylbenzene or the dehydration-hydrogenation of a trimethylcyclohexanol.

Synthesis from 1,4,4-Trimethylcyclohexan-1-ol (B1373958)

A plausible laboratory-scale synthesis involves the dehydration of 1,4,4-trimethylcyclohexan-1-ol to form a mixture of trimethylcyclohexene isomers, followed by catalytic hydrogenation.

Step 1: Dehydration of 1,4,4-Trimethylcyclohexan-1-ol

-

To a round-bottom flask equipped with a distillation apparatus, add 1,4,4-trimethylcyclohexan-1-ol and a catalytic amount of a strong acid (e.g., sulfuric acid or phosphoric acid).

-

Heat the mixture to induce dehydration. The resulting alkene isomers will distill as they are formed.

-

Collect the distillate, which will be a mixture of trimethylcyclohexene isomers.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Purify the trimethylcyclohexene mixture by distillation.

Step 2: Catalytic Hydrogenation of Trimethylcyclohexenes

-

In a high-pressure hydrogenation vessel, dissolve the purified trimethylcyclohexene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum oxide (PtO₂).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed, indicating the completion of the reaction.

-

Carefully vent the excess hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent from the filtrate by rotary evaporation.

-

The resulting crude product, this compound, can be purified by fractional distillation to obtain the final product with high purity.

Applications in Research and Drug Development

While this compound itself is not a common therapeutic agent, the trimethylcyclohexane scaffold is of interest in medicinal chemistry.[16] The rigid and lipophilic nature of the cyclohexane (B81311) ring can be utilized to create structurally constrained analogs of drug candidates. This can lead to improved metabolic stability, receptor binding affinity, and pharmacokinetic properties. Derivatives of trimethylcyclohexane have been investigated for their potential biological activities.[16]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

This guide provides a detailed technical overview of this compound, intended to be a valuable resource for scientific professionals. The structured presentation of data and protocols aims to facilitate its use in a laboratory and research context.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. guidechem.com [guidechem.com]

- 5. PubChemLite - this compound (C9H18) [pubchemlite.lcsb.uni.lu]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C9H18 | CID 35365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(7094-27-1) 13C NMR spectrum [chemicalbook.com]

- 9. This compound(7094-27-1) IR Spectrum [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

- 12. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. whitman.edu [whitman.edu]

- 15. This compound [webbook.nist.gov]

- 16. 1,3,4-Trimethylcyclohexane-1-carboxylic acid | Benchchem [benchchem.com]

In-Depth Technical Guide: Molecular Weight of 1,1,4-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 1,1,4-Trimethylcyclohexane, including its fundamental properties, experimental determination, and related data.

Core Properties of this compound

This compound is a saturated cyclic hydrocarbon. Its molecular formula is C₉H₁₈.[1][2] The arrangement of its atoms—a cyclohexane (B81311) ring with two methyl groups on the first carbon and one on the fourth—is crucial to its chemical and physical properties.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈ | [1][2][3] |

| Molecular Weight | 126.2392 g/mol | [1][2] |

| Monoisotopic Mass | 126.140850574 Da | |

| CAS Number | 7094-27-1 | [1][2][3] |

| Density | 0.78 g/cm³ | [4] |

| Boiling Point | 135 °C (408.15 K) | [4] |

| Refractive Index | 1.4240 to 1.4280 |

Determination of Molecular Weight: Experimental Protocol

The molecular weight of volatile compounds like this compound is most accurately determined using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and then determines its mass-to-charge ratio, effectively revealing its molecular weight.

Protocol: Molecular Weight Determination by GC-MS

Objective: To determine the molecular weight of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation:

-

Dissolve a small, accurately weighed amount of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

If the sample is already in a liquid matrix, dilute it accordingly to avoid overloading the GC column.

2. Gas Chromatography (GC) Parameters:

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is heated to a temperature sufficient to ensure rapid volatilization (e.g., 250°C). A split injection mode is typically used to introduce a small, representative portion of the sample onto the column.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

GC Column: Employ a non-polar capillary column (e.g., a 30m x 0.25mm column with a 0.25µm film of 5% phenyl-methylpolysiloxane) suitable for separating hydrocarbons.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 200°C.

-

Final hold: Hold at 200°C for 5 minutes.

-

3. Mass Spectrometry (MS) Parameters:

-

Interface: The GC column is interfaced with the mass spectrometer via a heated transfer line (e.g., 280°C) to prevent condensation of the analyte.

-

Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the sample molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•).

-

Mass Analyzer: A quadrupole mass analyzer scans a mass-to-charge (m/z) range, typically from m/z 40 to 300, to detect the molecular ion and any resulting fragment ions.

-

Detector: An electron multiplier detects the ions, and the signal is processed by the data system.

4. Data Analysis:

-

Total Ion Chromatogram (TIC): The initial output is a chromatogram showing the intensity of all ions detected over time. The peak corresponding to this compound is identified by its retention time.

-

Mass Spectrum: A mass spectrum is generated for the identified peak. This spectrum plots the relative abundance of ions versus their m/z ratio.

-

Molecular Ion Peak: Identify the molecular ion peak (M⁺•), which is the peak with the highest m/z value that corresponds to the intact molecule with one electron removed. For this compound (C₉H₁₈), this peak will be observed at an m/z of approximately 126.

-

Confirmation: The molecular weight is confirmed by the m/z value of the molecular ion. The fragmentation pattern in the mass spectrum, which shows smaller ion fragments, provides a chemical fingerprint that can be compared to a spectral library (like the NIST library) to confirm the compound's identity.

Logical Relationships in Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates this fundamental relationship for this compound.

Caption: Calculation of this compound's molecular weight.

This workflow visualizes how the molecular formula dictates the number of carbon and hydrogen atoms, whose atomic weights are summed to yield the final molecular weight of the compound.

References

An In-depth Technical Guide to the Physical Properties of 1,1,4-Trimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1,1,4-Trimethylcyclohexane, a cycloalkane of interest in various chemical research and development applications. This document outlines its key physical properties, details the methodologies for their experimental determination, and presents this information in a clear and accessible format for scientific professionals.

Core Physical Properties

This compound is a colorless, flammable liquid.[1] Its primary physical constants, the boiling and melting points, are crucial for its handling, purification, and use in synthetic chemistry.

Data Presentation: Physical Constants of this compound

| Property | Value | Units | Source(s) |

| Boiling Point | 135 | °C | [2][3] |

| Boiling Point | 408.2 | K | [4] |

| Melting Point (estimate) | -77.27 | °C | [3] |

| Molecular Formula | C9H18 | - | [2] |

| Molecular Weight | 126.24 | g/mol | [5] |

| Density | 0.78 | g/cm³ | [2][3] |

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling and melting points is fundamental to characterizing a chemical compound. While specific experimental reports for this compound are not detailed in readily available literature, the following are standard, validated methods employed for such determinations.

2.1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[6]

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, causing the sample to vaporize and air to be expelled from the capillary tube, observed as a steady stream of bubbles.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6]

-

2.2. Melting Point Determination (Mel-Temp Apparatus)

For compounds that are solid at room temperature, a Mel-Temp apparatus or similar device is used to determine the melting point range.[7] Since this compound has a very low estimated melting point, this procedure would require significant cooling.

-

Apparatus: Mel-Temp apparatus, capillary tubes.

-

Procedure:

-

A small, finely powdered sample of the solidified compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus.

-

The sample is heated at a controlled rate.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[7] A narrow melting point range is indicative of a pure compound.[7]

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling and melting points of a chemical compound like this compound.

Caption: Logical workflow for the experimental determination of boiling and melting points.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. This compound | CAS#:7094-27-1 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 7094-27-1 [m.chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C9H18 | CID 35365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. alnoor.edu.iq [alnoor.edu.iq]

Methodological & Application

Application Notes and Protocols for 1,1,4-Trimethylcyclohexane as a Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,4-Trimethylcyclohexane is a non-polar, acyclic hydrocarbon solvent that presents itself as a viable alternative to more conventional non-polar solvents in various chemical applications. Its unique physical and chemical properties, including a relatively high boiling point and low water solubility, make it suitable for specific applications in organic synthesis and pharmaceutical development. This document provides detailed application notes, experimental protocols, and key data regarding the use of this compound as a solvent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is crucial for its effective application. The following table summarizes the key properties of this compound.

| Property | Value | Unit | Reference |

| CAS Number | 7094-27-1 | - | [1][2] |

| Molecular Formula | C₉H₁₈ | - | [1][2] |

| Molecular Weight | 126.24 | g/mol | [1][2] |

| Appearance | Colorless liquid | - | |

| Boiling Point | 135 | °C | [1] |

| Melting Point | -77.27 (estimate) | °C | |

| Density | 0.78 | g/cm³ | [1] |

| Refractive Index | 1.4240 to 1.4280 | - | |

| Water Solubility | Insoluble | - | |

| logP (octanol-water) | 3.223 (calculated) | - | [2] |

| Vapor Pressure | kPa | [2] | |

| Flash Point | °C | ||

| Safety | Flammable liquid and vapor | - |

Applications in Organic Synthesis and Drug Development

Due to its non-polar nature and relatively high boiling point, this compound can be employed in a variety of chemical transformations and processes, particularly those involving non-polar reactants and products.

Solvent for Chemical Reactions

This compound can serve as a suitable solvent for organic reactions that require non-polar conditions and elevated temperatures. Its inert nature makes it compatible with a wide range of reagents and catalysts.

a) Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While typically performed in polar aprotic solvents, the use of a non-polar solvent like this compound can be advantageous in specific cases, such as with lipophilic substrates or to facilitate product separation. A thermomorphic solvent system using a cycloalkane and a polar solvent has been reported to be effective for palladium-catalyzed cross-coupling reactions, allowing for efficient separation of the catalyst and product.[3]

b) Other Organic Transformations

Its properties also make it a potential solvent for other reactions such as certain types of hydrogenations, isomerizations, and reactions involving organometallic reagents that are stable in hydrocarbon solvents.

Solvent for Extraction and Purification

The low water solubility of this compound makes it an effective solvent for the extraction of non-polar compounds from aqueous mixtures. It can be used as a substitute for other hydrocarbon solvents like hexane (B92381) or toluene (B28343) in liquid-liquid extractions.

Crystallization Solvent

This compound can be utilized as a crystallization solvent for non-polar organic compounds. By dissolving the crude product in the solvent at an elevated temperature and allowing it to cool, pure crystals of the desired compound can be obtained.

Experimental Protocols

The following are representative protocols for common laboratory procedures adapted for the use of this compound as a solvent.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.

Materials:

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (triphenylphosphine) (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄), finely ground (2.0 mmol)

-

This compound (5 mL)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

-

Solvent Addition:

-

Add this compound (5 mL) to the Schlenk tube via syringe.

-

-

Reaction:

-

Place the reaction tube in a preheated oil bath at 110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (10 mL) and stir for 5 minutes.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Expected Outcome:

The desired biaryl product is obtained as a solid or oil. The yield will be dependent on the specific substrates used.

Protocol 2: Crystallization

This protocol provides a general procedure for the purification of a non-polar solid organic compound using this compound as the crystallization solvent.

Materials:

-

Crude non-polar solid organic compound

-

This compound

-

Erlenmeyer flask

-

Hot plate

-

Filter paper

-

Buchner funnel and flask

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude solid in an Erlenmeyer flask.

-

Add a small amount of this compound and heat the mixture on a hot plate with gentle swirling until the solvent boils.

-

Continue adding small portions of the hot solvent until the solid is completely dissolved. Add a minimal excess of solvent to ensure the solution remains saturated.

-

-

Hot Filtration (if necessary):

-

If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

-

Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold this compound to remove any remaining impurities.

-

-

Drying:

-

Dry the purified crystals in a desiccator or a vacuum oven.

-

Expected Outcome: